molecular formula C18H20INO2 B11559663 2-iodo-N-[4-(pentyloxy)phenyl]benzamide

2-iodo-N-[4-(pentyloxy)phenyl]benzamide

Cat. No.: B11559663
M. Wt: 409.3 g/mol
InChI Key: KEJZNARNLPECBK-UHFFFAOYSA-N
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Description

2-iodo-N-[4-(pentyloxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of an iodine atom attached to the benzene ring and a pentyloxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[4-(pentyloxy)phenyl]benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[4-(pentyloxy)phenyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.

Scientific Research Applications

2-iodo-N-[4-(pentyloxy)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-iodo-N-[4-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and pentyloxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-iodo-N-[4-(pentyloxy)phenyl]benzamide can be compared with other similar compounds, such as:

    2-iodobenzamide: Lacks the pentyloxy group, resulting in different chemical and biological properties.

    2-iodo-N-phenylbenzamide: Similar structure but without the pentyloxy group, leading to variations in reactivity and applications.

    2-iodobenzoic acid anilide: Another related compound with distinct properties due to the presence of different functional groups.

Properties

Molecular Formula

C18H20INO2

Molecular Weight

409.3 g/mol

IUPAC Name

2-iodo-N-(4-pentoxyphenyl)benzamide

InChI

InChI=1S/C18H20INO2/c1-2-3-6-13-22-15-11-9-14(10-12-15)20-18(21)16-7-4-5-8-17(16)19/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,21)

InChI Key

KEJZNARNLPECBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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